1-(3,4-Dimethylphenyl)-1H-imidazole
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Overview
Description
1-(3,4-Dimethylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of a dimethylphenyl group attached to the nitrogen atom of the imidazole ring.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the mixture under reflux for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced imidazole derivatives, and N-substituted imidazoles.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-1H-imidazole: This compound has methoxy groups instead of methyl groups, which can affect its chemical reactivity and biological activity.
1-(3,4-Dichlorophenyl)-1H-imidazole:
1-(3,4-Dimethylphenyl)-1H-1,2,4-triazole: This compound has a triazole ring instead of an imidazole ring, which can lead to differences in its chemical and biological properties.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-3-4-11(7-10(9)2)13-6-5-12-8-13/h3-8H,1-2H3 |
InChI Key |
BZEGYMFVWNBHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)C |
Origin of Product |
United States |
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